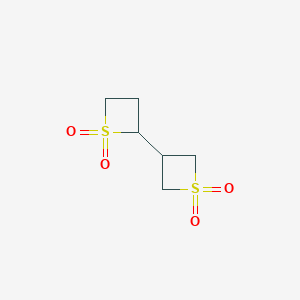
2,3'-Bithietane 1,1,1',1'-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Bithietane 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C4H4O4S2 It is known for its unique structure, which includes two thietane rings connected by a single bond, with each ring containing a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.
Analyse Chemischer Reaktionen
Types of Reactions
2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.
Wissenschaftliche Forschungsanwendungen
2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
2,3’-Bithietane 1,1,1’,1’-tetraoxide can be compared with other similar compounds, such as:
2,3’-Bithietane: The parent compound without the sulfone groups.
1,1’-Bithietane 1,1’-dioxide: A related compound with only two sulfone groups.
Tetrahydrothiophene 1,1-dioxide: A similar compound with a single thietane ring and two sulfone groups.
The uniqueness of 2,3’-Bithietane 1,1,1’,1’-tetraoxide lies in its dual thietane ring structure and the presence of four sulfone groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
17471-12-4 |
|---|---|
Molekularformel |
C6H10O4S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2 |
InChI-Schlüssel |
TVDOUUJQVCFKNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C1C2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
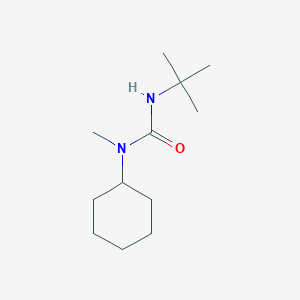

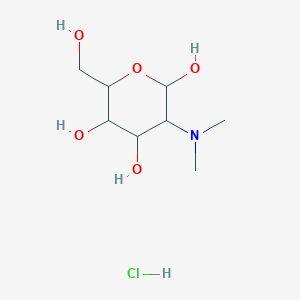

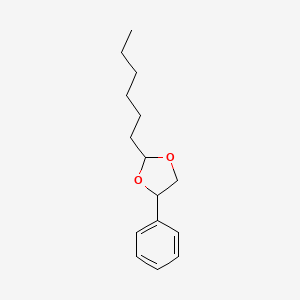

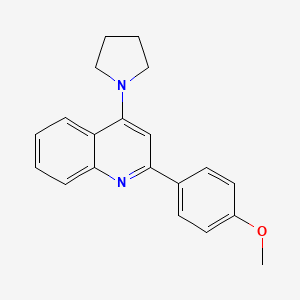
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
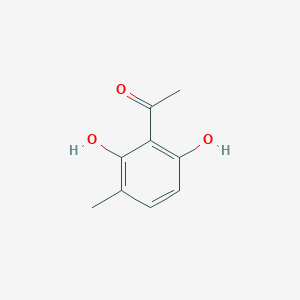
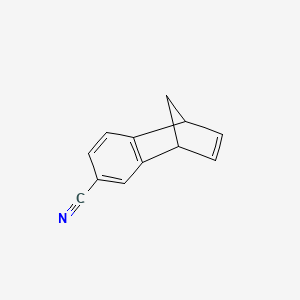
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
